Ethanol, 2-[1-(2-nitrophenyl)ethoxy]-
Description
Ethanol, 2-[1-(2-nitrophenyl)ethoxy]- is a nitroaromatic compound characterized by a 2-nitrophenyl group linked via an ethoxy bridge to an ethanol moiety. Its structure enables photoreactivity, particularly through the o-nitrobenzyl group, which undergoes UV-induced cleavage to release protons or other functional groups . This property has made it valuable in stimuli-responsive drug delivery systems and photochemical applications.
Properties
CAS No. |
172756-72-8 |
|---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
2-[1-(2-nitrophenyl)ethoxy]ethanol |
InChI |
InChI=1S/C10H13NO4/c1-8(15-7-6-12)9-4-2-3-5-10(9)11(13)14/h2-5,8,12H,6-7H2,1H3 |
InChI Key |
IXRAKQMCLHJPAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[1-(2-nitrophenyl)ethoxy]- typically involves the reaction of 2-nitrophenyl ethanol with an appropriate ethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but with optimized parameters for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[1-(2-nitrophenyl)ethoxy]- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted ethoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanol, 2-[1-(2-nitrophenyl)ethoxy]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanol, 2-[1-(2-nitrophenyl)ethoxy]- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interactions with other molecules. The ethoxy group can enhance the compound’s solubility and facilitate its incorporation into various chemical environments.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key functional groups include:
- 2-Nitrophenyl : Provides photoreactivity via the nitro group.
- Ethoxy bridge : Enhances solubility and conjugation capabilities.
- Hydroxyl group : Facilitates further chemical modifications.
Table 1: Structural and Functional Comparison
Key Research Findings
- NE-SS-hepta and NE-SS-deca : These derivatives demonstrate >60% acidification efficiency upon UV irradiation, confirmed via FTIR and thermogravimetric analysis (TGA) .
- 1-(2-Nitrophenyl)ethanol: A critical precursor in synthesizing Ethanol, 2-[1-(2-nitrophenyl)ethoxy]-, with a molecular weight of 167.16 g/mol .
- Chlorphenoxamine Metabolites: Highlight structural parallels (e.g., 4-chlorophenyl substituents) but lack nitro-based photoreactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
